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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of

Pivaloyl-D-valine, an N-acylated derivative of the D-enantiomer of the essential amino acid

valine. This document collates available data on its structure, physicochemical properties, and

spectral characteristics. Detailed experimental protocols for its synthesis and characterization

are presented, alongside visualizations of key chemical processes. This guide is intended to

serve as a valuable resource for researchers and professionals engaged in peptide synthesis,

drug discovery, and chiral chemistry, where N-acylated amino acids play a pivotal role as

intermediates and building blocks.

Introduction
Pivaloyl-D-valine, systematically named (2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic

acid, is a synthetic amino acid derivative. The introduction of the bulky, hydrophobic pivaloyl

group to the amino function of D-valine significantly alters its chemical properties, influencing its

solubility, reactivity, and potential biological interactions. D-amino acids and their derivatives

are of increasing interest in drug development due to their enhanced stability against enzymatic

degradation compared to their L-enantiomers. This guide aims to provide a detailed repository

of the chemical information pertaining to Pivaloyl-D-valine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15308413?utm_src=pdf-interest
https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15308413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
While specific experimental data for Pivaloyl-D-valine is not extensively available in the public

domain, the following tables summarize its known and predicted properties, along with data for

the parent compound, D-valine, for comparative purposes.

Table 1: General and Physicochemical Properties
Property Pivaloyl-D-valine D-Valine

IUPAC Name

(2R)-2-(2,2-

dimethylpropanamido)-3-

methylbutanoic acid

(2R)-2-amino-3-methylbutanoic

acid[1]

Synonyms
N-Pivaloyl-D-valine, Piv-D-Val-

OH
(R)-Valine, D-(-)-Valine

Molecular Formula C10H19NO3[2] C5H11NO2[1]

Molecular Weight 201.26 g/mol [2] 117.15 g/mol

Appearance
White to off-white crystalline

powder (predicted)
White crystalline powder[3]

Melting Point Data not available >295 °C (sublimes)[3]

Boiling Point Data not available 213.6 °C (predicted)[4]

Solubility
Sparingly soluble in water

(predicted)
56 g/L in water at 20 °C[5]

pKa (Carboxyl)
Predicted to be slightly higher

than D-valine
~2.3[6]

Table 2: Spectral Data Summary
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Spectral Data
Pivaloyl-D-valine
(Predicted/Inferred)

D-Valine (Experimental)

¹H NMR

Signals corresponding to the

pivaloyl (tert-butyl) group (~1.2

ppm, s, 9H), valine side chain

(isopropyl group), and α-

proton.

¹H NMR data available[7][8]

¹³C NMR

Signals for the pivaloyl

carbonyl and quaternary

carbon, in addition to the

valine carbons.

¹³C NMR data available

IR (cm⁻¹)

Characteristic peaks for C=O

(amide and carboxylic acid), N-

H (amide), and C-H bonds.

IR spectra available[1]

Mass Spec (m/z)

Expected molecular ion peak

and fragmentation patterns

corresponding to the loss of

the pivaloyl group and other

fragments.

Mass spectra available[9][10]

Experimental Protocols
Synthesis of N-Pivaloyl-D-valine
This protocol is adapted from standard procedures for the N-acylation of amino acids.

Materials:

D-Valine

Pivaloyl chloride

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Dissolve D-valine in a 1 M NaOH solution in an ice bath.

Slowly add a solution of pivaloyl chloride in dichloromethane to the stirred amino acid

solution.

Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 2 M

NaOH.

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

Separate the aqueous and organic layers.

Wash the aqueous layer with dichloromethane.

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which should result in the

precipitation of the product.

Collect the precipitate by vacuum filtration and wash with cold deionized water.

Dry the product under vacuum to yield N-Pivaloyl-D-valine.

Visualization of Synthesis Workflow:

D-Valine

Acylation Reaction
(NaOH, CH₂Cl₂/H₂O)

Pivaloyl Chloride

Phase Separation Acidification
(HCl)

Aqueous Phase Filtration & Washing Drying N-Pivaloyl-D-valine
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Caption: Workflow for the synthesis of N-Pivaloyl-D-valine.

Characterization Methods
3.2.1. Melting Point Determination: The melting point of the purified product can be determined

using a standard melting point apparatus. The sample is placed in a capillary tube and heated

slowly, and the temperature range over which the sample melts is recorded.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded on a spectrometer (e.g., 400 MHz). The sample can be dissolved in a suitable

deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3.2.3. Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an ATR (Attenuated

Total Reflectance) accessory or as a KBr pellet.

3.2.4. Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques

such as electrospray ionization (ESI) to determine the molecular weight and fragmentation

pattern of the compound.

Visualization of Characterization Workflow:

Purified N-Pivaloyl-D-valine

Melting Point
Apparatus

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer Mass Spectrometer

Physicochemical & Spectral Data

Click to download full resolution via product page
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Caption: Experimental workflow for the characterization of N-Pivaloyl-D-valine.

Biological Context and Applications
N-acylated amino acids are a class of molecules with diverse biological activities. The acylation

of amino acids can increase their lipophilicity, potentially enhancing their ability to cross cell

membranes and interact with biological targets. D-amino acids are known to be more resistant

to degradation by proteases, which can prolong their biological half-life.

While specific signaling pathways involving Pivaloyl-D-valine have not been elucidated, its

structural features suggest potential applications in several areas:

Peptide Synthesis: The pivaloyl group can serve as a protecting group for the N-terminus of

D-valine during peptide synthesis.

Chiral Building Block: Pivaloyl-D-valine can be used as a chiral starting material for the

synthesis of more complex molecules.

Drug Development: As a modified D-amino acid, it could be explored for its potential as a

component of peptidomimetics or as a standalone therapeutic agent with enhanced stability.

Logical Relationship of Potential Applications:

Pivaloyl-D-valine

Unique Chemical Properties
(Lipophilicity, Stability)

Peptide Synthesis Chiral Synthesis Drug Discovery

Peptidomimetics Novel Therapeutics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/product/b15308413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15308413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Potential applications derived from the chemical properties of Pivaloyl-D-valine.

Conclusion
Pivaloyl-D-valine is a valuable chemical entity with properties that make it a useful tool in

synthetic and medicinal chemistry. This guide has summarized the available information on its

chemical and physical properties and provided standardized protocols for its synthesis and

characterization. Further research is warranted to fully elucidate its physicochemical properties

and to explore its potential in various scientific and therapeutic applications. The data and

protocols presented herein are intended to facilitate and encourage such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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